2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine
Overview
Description
2-[(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo group and a methyl group attached to the triazole ring, along with an ethanamine moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine typically involves the following steps:
Formation of 3-bromo-1-methyl-1H-1,2,4-triazole: This can be achieved by reacting 1-methyl-1H-1,2,4-triazole with bromine in an appropriate solvent.
Attachment of the Ethanamine Moiety: The 3-bromo-1-methyl-1H-1,2,4-triazole is then reacted with 2-aminoethanol under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromo group in the triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substituted Triazoles: Depending on the nucleophile used, various substituted triazoles can be formed.
Oxidized or Reduced Derivatives: Products with altered oxidation states of the triazole ring.
Scientific Research Applications
2-[(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3-Bromo-1H-1,2,4-triazole: A simpler analog without the ethanamine moiety.
1-Methyl-1H-1,2,4-triazole: Lacks the bromo and ethanamine groups.
2-Aminoethanol: Contains the ethanamine moiety but lacks the triazole ring.
Uniqueness: 2-[(3-Bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine is unique due to the combination of the triazole ring, bromo group, and ethanamine moiety, which confer specific reactivity and biological activity not found in the simpler analogs .
Properties
IUPAC Name |
2-[(5-bromo-2-methyl-1,2,4-triazol-3-yl)oxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN4O/c1-10-5(11-3-2-7)8-4(6)9-10/h2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFFEQCIKCGOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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